N-Acetyl-5-acetoxytryptamine
Overview
Description
N-Acetyl-5-acetoxytryptamine, also known as melatonin, is a naturally occurring hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Melatonin is derived from the amino acid tryptophan and is known for its antioxidant properties, as well as its ability to modulate immune responses and reproductive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-5-acetoxytryptamine typically involves the acetylation of 5-methoxytryptamine. One common method includes dissolving 5-methoxytryptamine in dichloromethane, followed by the addition of acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out at a temperature of 5-10°C for 1-2 hours, resulting in a high yield of the target compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using safer solvents like absolute ethanol instead of dichloromethane. This method involves the acetylation of 5-methoxytryptamine with acetic anhydride in the presence of ethanol, which is safer and reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-5-acetoxytryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-5-methoxyindole-3-acetic acid.
Reduction: Reduction reactions can convert it back to 5-methoxytryptamine.
Substitution: It can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acetyl chloride and other acylating agents are commonly used for substitution reactions.
Major Products:
Oxidation: N-acetyl-5-methoxyindole-3-acetic acid.
Reduction: 5-methoxytryptamine.
Substitution: Various acetylated derivatives depending on the substituent used.
Scientific Research Applications
N-Acetyl-5-acetoxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study indole chemistry and its derivatives.
Biology: It plays a role in studying circadian rhythms and sleep disorders.
Medicine: It is used in the treatment of sleep disorders, depression, and seasonal affective disorder
Industry: It is used in the formulation of supplements and pharmaceuticals aimed at improving sleep quality and regulating circadian rhythms
Mechanism of Action
N-Acetyl-5-acetoxytryptamine exerts its effects by binding to melatonin receptors (MT1 and MT2) located in various tissues, including the brain. These receptors are involved in the regulation of circadian rhythms and sleep-wake cycles. The binding of melatonin to these receptors inhibits adenylate cyclase activity, reducing cyclic AMP levels and modulating various signaling pathways. This leads to the promotion of sleep and regulation of biological rhythms .
Comparison with Similar Compounds
N-Acetyl-5-methoxytryptamine (Melatonin): The primary compound discussed.
N-Acetylserotonin: A precursor to melatonin with similar biological activities.
5-Methoxytryptamine: A direct precursor in the biosynthesis of melatonin.
Uniqueness: N-Acetyl-5-acetoxytryptamine is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and its potent antioxidant properties distinguish it from other similar compounds. Additionally, its therapeutic potential in treating sleep disorders and its role in modulating immune responses further highlight its uniqueness .
Properties
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXAKOWTTUTRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370627 | |
Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28026-16-6 | |
Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetyl-5-acetoxytryptamine (N-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.